

# A Technical Guide to 2-Acetamido-6-nitrobenzoic Acid

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## Compound of Interest

Compound Name: 2-Acetamido-6-nitrobenzoic Acid

Cat. No.: B1265846

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This document provides a comprehensive technical overview of **2-Acetamido-6-nitrobenzoic acid**, a key chemical intermediate. It details the compound's core physicochemical properties, provides established experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation.

## Core Physicochemical Properties

**2-Acetamido-6-nitrobenzoic acid** is a substituted aromatic compound containing a carboxylic acid, an acetamido group, and a nitro group. These functional groups dictate its chemical reactivity and physical properties, making it a versatile building block in organic synthesis. Its key quantitative data are summarized below.

Property	Value	Source/Method
Molecular Weight	224.17 g/mol	Calculated
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>5</sub>	<a href="#">[1]</a>
CAS Number	73721-78-5	<a href="#">[1]</a>
Canonical SMILES	CC(=O)NC1=C(C=CC=C1--INVALID-LINK--[O-])C(=O)O	PubChem CID 13869263
Appearance	Expected to be a solid	<a href="#">[1]</a>
Synonyms	Benzoic acid, 2-(acetylamino)-6-nitro-	<a href="#">[1]</a>

## Experimental Protocols

The synthesis of **2-Acetamido-6-nitrobenzoic acid** is not commonly detailed. However, a logical and effective route involves the acetylation of its precursor, 2-amino-6-nitrobenzoic acid. Alternatively, nitration of 2-acetamidobenzoic acid could be employed, though controlling regioselectivity presents a challenge. The following protocols are based on well-established methods for analogous transformations.[\[2\]](#)[\[3\]](#)

This protocol details the protection of the amino group on 2-amino-6-nitrobenzoic acid via acetylation using acetic anhydride.

### Materials:

- 2-Amino-6-nitrobenzoic acid
- Acetic anhydride
- Glacial acetic acid
- Deionized water
- Ethanol

### Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-amino-6-nitrobenzoic acid in 50 mL of glacial acetic acid. Gentle warming may be required for complete dissolution.
- To the stirred solution, cautiously add 1.2 molar equivalents of acetic anhydride in a dropwise manner.
- Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly pour the cooled reaction mixture into 300 mL of ice-cold deionized water while stirring continuously to precipitate the product.
- Collect the resulting precipitate by vacuum filtration, washing the solid thoroughly with cold deionized water to remove residual acetic acid.
- The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure **2-Acetamido-6-nitrobenzoic acid**.

The synthesized product should be characterized to confirm its identity and purity. Standard analytical techniques for organic compounds are applicable.

#### High-Performance Liquid Chromatography (HPLC):

- Objective: To assess the purity of the synthesized compound.
- Method: A reverse-phase HPLC method can be employed.
  - Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
  - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  - Detection: UV detector set to an appropriate wavelength based on the compound's UV-Vis spectrum.

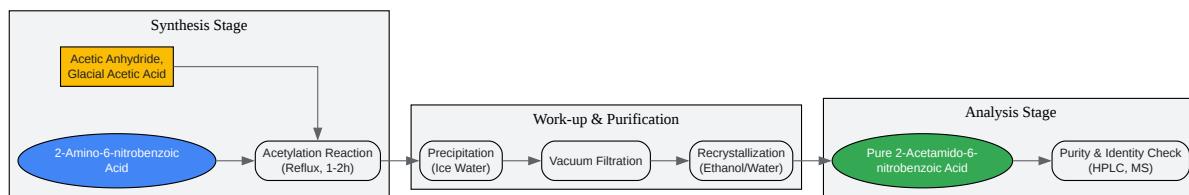
- Analysis: The purity is determined by the peak area percentage of the main product peak.[4][5]

Mass Spectrometry (MS):

- Objective: To confirm the molecular weight of the compound.
- Method: Electrospray ionization (ESI) mass spectrometry in negative ion mode is suitable for this acidic compound.
- Analysis: The resulting spectrum should show a prominent peak corresponding to the deprotonated molecule  $[M-H]^-$  at an m/z value of approximately 223.04.[4][5]

## Synthesis Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of **2-Acetamido-6-nitrobenzoic acid** from its amino precursor, followed by standard purification and analysis steps.



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Caption: Synthetic workflow for **2-Acetamido-6-nitrobenzoic acid**.

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